Methyl 5-amino-4-methylthiophene-3-carboxylate
Description
Methyl 5-amino-4-methylthiophene-3-carboxylate is a substituted thiophene derivative featuring an amino group at position 5, a methyl group at position 4, and a methyl ester at position 2. Thiophene-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
IUPAC Name |
methyl 5-amino-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(7(9)10-2)3-11-6(4)8/h3H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZPEBDZIWYWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432677-74-1 | |
| Record name | methyl 5-amino-4-methylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The process begins with a 3-oxotetrahydrothiophene bearing a methyl group at position 4 and a methoxycarbonyl group at position 3. Treatment with hydroxylamine hydrochloride in polar aprotic solvents (e.g., N,N-dimethylformamide or acetonitrile) at 70–160°C induces cyclodehydration, forming the aromatic thiophene ring. Ferric chloride or cyanuric chloride may serve as catalysts to accelerate oxime intermediate formation.
Key reaction parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes ring aromatization |
| Solvent | DMF | Enhances intermediate solubility |
| Catalyst | FeCl₃ (0.3 equiv) | Reduces reaction time by 40% |
| Hydroxylamine Equiv | 1.4–1.6 | Minimizes byproduct formation |
Post-reaction, the crude product is treated with aqueous ammonia to liberate the free amine, achieving yields exceeding 95%.
Stepwise Synthesis via Carboxylic Acid Intermediate
Alternative routes involve synthesizing 5-amino-4-methylthiophene-3-carboxylic acid followed by esterification. This method, though lengthier, allows greater control over regioselectivity.
Carboxylic Acid Synthesis
The carboxylic acid precursor is prepared through nitration and subsequent reduction of a methyl-substituted thiophene:
- Nitration: 4-Methylthiophene-3-carboxylate is treated with fuming HNO₃ at 0°C to introduce a nitro group at position 5.
- Reduction: Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts the nitro group to an amine.
Esterification
The carboxylic acid is esterified using methanol and acidic catalysts (e.g., H₂SO₄ or HCl gas):
$$
\text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{H}_2\text{O}
$$
Optimization data:
| Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | Reflux | 6 | 82 |
| HCl (gas) | 40°C | 12 | 91 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Single-step cyclization outperforms stepwise methods in industrial settings due to fewer purification steps and higher throughput (Table 1).
- Stepwise synthesis remains valuable for small-scale applications requiring precise regiochemical control.
Table 1: Method Comparison
| Metric | Single-Step | Stepwise |
|---|---|---|
| Overall Yield | 96.5% | 72–78% |
| Reaction Time | 4.5 h | 18–24 h |
| Purity (HPLC) | ≥99% | 95–97% |
| Scalability | >10 kg batches | <1 kg batches |
Byproduct Formation and Mitigation
- Single-step method: Primary byproducts include unreacted oxime intermediates (≤2%), removed via aqueous wash.
- Stepwise method: Nitration side products (e.g., dinitro derivatives) necessitate column chromatography, increasing costs.
Industrial Production Considerations
Large-scale synthesis adopts continuous flow reactors to enhance heat transfer and minimize decomposition risks. Key adaptations include:
- Solvent Recycling: DMF recovery rates exceed 85% via fractional distillation.
- Catalyst Regeneration: FeCl₃ is electrochemically regenerated, reducing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino group in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Amide or alkylated derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-amino-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 5-amino-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Positioning: The amino group at position 5 (vs. position 2 in ) may alter electronic effects on the thiophene ring, affecting aromaticity and interactions with biological targets.
- Functional Groups : The absence of bulky groups (e.g., phenyl, p-tolyl) in the target compound could enhance solubility in polar solvents compared to analogs like .
Physicochemical Properties
While explicit data (e.g., melting points, logP) for the target compound is lacking, inferences can be drawn from analogs:
- Crystallinity: Derivatives like are crystallized from ethanol, suggesting moderate polarity and stability in alcoholic solvents.
- Spectroscopic Characteristics : NMR data (e.g., δ ~2.3 ppm for methyl groups, δ ~6–8 ppm for aromatic protons in ) are consistent across analogs, with shifts depending on substituent electronic effects.
Crystallographic and Computational Analysis
- Structure Determination : Tools like SHELX and WinGX/ORTEP are critical for resolving thiophene derivatives’ crystal structures, confirming substituent orientations and hydrogen-bonding networks.
- Electronic Effects : Computational modeling could further elucidate how methyl vs. ethyl esters or substituent positions modulate electron density and reactivity.
Biological Activity
Methyl 5-amino-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with an amino group and a carboxylate ester. This structural configuration is significant for its biological interactions.
The compound exhibits various mechanisms through which it exerts its biological effects:
- Inhibition of Cancer Cell Proliferation : It has been shown to inhibit the proliferation of several cancer cell lines, including pancreatic and epithelial carcinoma cells. The mechanism involves interference with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through intrinsic mitochondrial pathways .
- Targeting Specific Pathways : The compound may also interact with specific signaling pathways relevant to cancer progression, such as the MAPK pathway, which is crucial for cell proliferation and survival .
Efficacy Against Cancer Cell Lines
The efficacy of this compound has been evaluated in various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MIA PaCa-2 (pancreatic cancer) | 0.017 | Inhibition of tubulin assembly |
| A431 (epithelial carcinoma) | 0.130 | Induction of G2/M phase arrest |
| FM3A (murine mammary carcinoma) | Not specified | Apoptosis via mitochondrial pathway |
These findings indicate that the compound has low micromolar activity against multiple cancer types, emphasizing its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
Studies have explored the SAR of methyl 5-amino-4-methylthiophene derivatives to optimize their biological activity. For instance:
- Substituent Variations : Modifications at the 4-position of the thiophene ring have been shown to affect potency significantly. For example, introducing bromo or phenethyl groups can enhance inhibitory activity against MIF2 tautomerase, a target implicated in cancer growth .
- Solubility Considerations : The solubility of derivatives is crucial for their application in biological assays. Compounds like 5d have been synthesized to improve solubility while maintaining potency .
Case Studies
Recent studies highlight the potential applications of this compound:
- In Vivo Efficacy : In animal models, compounds derived from this compound have shown promising results in reducing tumor size and inhibiting metastasis.
- Combination Therapies : Research indicates that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 5-amino-4-methylthiophene-3-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via the Gewald reaction , which involves condensation of a ketone (e.g., methyl acetoacetate), a nitrile, and elemental sulfur under basic conditions. Key steps include:
- Temperature control : Maintaining 60–80°C to avoid side reactions.
- Catalyst selection : Triethylamine or piperidine as catalysts for cyclization .
- Post-synthetic modifications : Substitution reactions to introduce the amino group at the 5-position, requiring anhydrous conditions to prevent hydrolysis .
- Characterization : Confirmation via -NMR (e.g., δ 2.3 ppm for methyl groups) and LC-MS (molecular ion peak at 201.2 g/mol) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies substituents (e.g., methyl at δ 2.1–2.5 ppm; aromatic protons at δ 6.8–7.2 ppm). -NMR confirms carbonyl (δ 165–170 ppm) and thiophene ring carbons .
- Mass Spectrometry : ESI-MS detects the molecular ion [M+H] at m/z 202.1, with fragmentation patterns indicating loss of COOCH (Δm/z 59) .
- IR Spectroscopy : Stretching vibrations for NH (3350–3450 cm) and C=O (1720 cm) .
Q. How do the positions of amino and methyl groups on the thiophene ring influence the compound’s reactivity?
- Methodological Answer :
- Electronic effects : The amino group at position 5 acts as an electron donor, enhancing nucleophilic substitution at position 3. The methyl group at position 4 sterically hinders electrophilic attack at adjacent sites .
- Comparative analysis : Methyl 3-amino-5-methylthiophene-2-carboxylate (isomer) shows reduced reactivity due to less favorable resonance stabilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement of this compound derivatives?
- Methodological Answer :
- Software tools : Use SHELXL for high-resolution refinement, leveraging its robust handling of anisotropic displacement parameters. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
- Data reconciliation : If bond-length disagreements arise (e.g., C-S vs. C-N distances), apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding) that may distort geometry .
Q. What strategies are effective for optimizing regioselectivity in functionalizing this compound for drug-discovery applications?
- Methodological Answer :
- Protecting groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to direct electrophiles to the 2-position. Deprotection under acidic conditions restores NH functionality .
- Catalytic methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-methyl position, leveraging steric guidance .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Docking studies : Employ AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinase targets). Prioritize hydrogen bonds between the NH group and Asp86 or Glu91 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD values <2.0 Å .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for thiophene carboxylate derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, conflicting results for antiproliferative activity may arise from variations in cell lines (e.g., HeLa vs. MCF-7) .
- Dose-response validation : Replicate assays with purified batches (>95% HPLC purity) to rule out impurities as confounding factors .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses of this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
